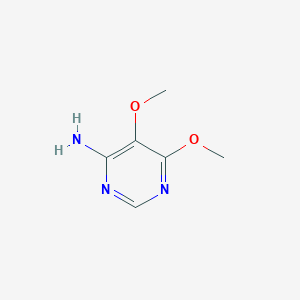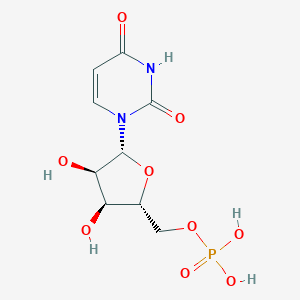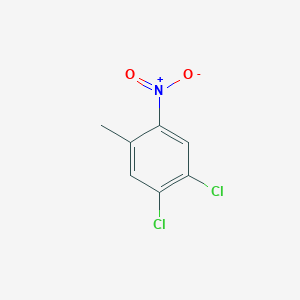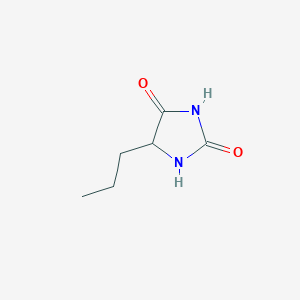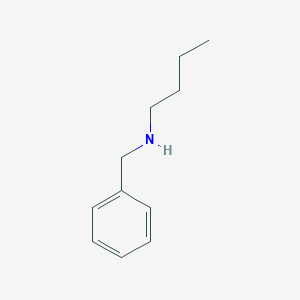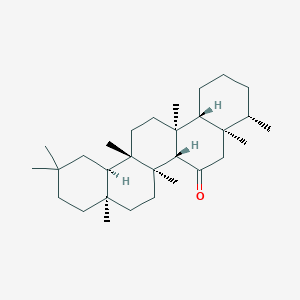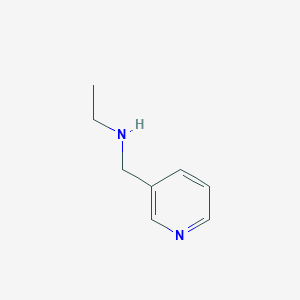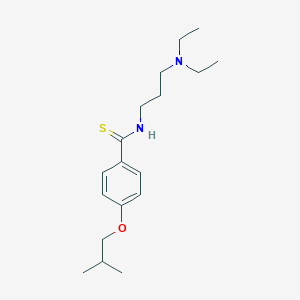
Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- is not fully understood. However, it has been proposed that it exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Effets Biochimiques Et Physiologiques
Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- is its potential use as an anticancer agent. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio-. One area of interest is its potential use as a therapeutic agent for inflammatory and pain-related conditions. Another area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- can be synthesized by the reaction of 3-diethylaminopropylamine with isobutyl chloroformate, followed by the reaction of the resulting product with 4-mercaptophenylacetic acid. The final product is a white solid with a melting point of 164-166°C.
Applications De Recherche Scientifique
Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
16531-34-3 |
|---|---|
Nom du produit |
Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- |
Formule moléculaire |
C18H30N2OS |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-4-(2-methylpropoxy)benzenecarbothioamide |
InChI |
InChI=1S/C18H30N2OS/c1-5-20(6-2)13-7-12-19-18(22)16-8-10-17(11-9-16)21-14-15(3)4/h8-11,15H,5-7,12-14H2,1-4H3,(H,19,22) |
Clé InChI |
MIEHFRALARTVMV-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CCCN=C(C1=CC=C(C=C1)OCC(C)C)S |
SMILES |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCC(C)C |
SMILES canonique |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCC(C)C |
Autres numéros CAS |
16531-34-3 |
Synonymes |
N-[3-(Diethylamino)propyl]-p-isobutoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylbenzo[cd]indole](/img/structure/B105486.png)
